molecular formula C10H9NO2S B1362130 Methyl 3-aminobenzo[b]thiophene-2-carboxylate CAS No. 35212-85-2

Methyl 3-aminobenzo[b]thiophene-2-carboxylate

Cat. No. B1362130
M. Wt: 207.25 g/mol
InChI Key: VLHHEYMZLXKSQO-UHFFFAOYSA-N
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Patent
US07655688B2

Procedure details

A solution of methyl-3-aminobenzothiophene-2-carboxylate (1 g, 4.83 mmol, 1 eq) in 1-methyl-2-pyrrolidinone (8 mL) and piperazine (2.08 g, 24.13 mmol, 5 eq) was stirred at 130° C. overnight. Ice was added, and the mixture was extracted with EtOAc. The organic extracts were washed twice with water, dried, and concentrated in vacuo. The crude material was purified by flash chromatography on silica gel eluting with 33% ethyl acetate in hexanes to provide 600 mg (83%) of compound 39A as a yellow oil. HPLC: 98% at 1.043 min (retention time) (YMC S5 ODS 4.6×50 mm, 10-90% aqueous methanol over 4 minutes containing 0.2% phosphoric acid, monitoring at 220 nm).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
COC([C:5]1[S:6][C:7]2[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=2[C:9]=1[NH2:10])=O.N1CCNCC1>CN1CCCC1=O>[NH2:10][C:9]1[C:8]2[CH:11]=[CH:12][CH:13]=[CH:14][C:7]=2[S:6][CH:5]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(=O)C=1SC2=C(C1N)C=CC=C2
Name
Quantity
2.08 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
8 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Ice was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
WASH
Type
WASH
Details
The organic extracts were washed twice with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography on silica gel eluting with 33% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
NC=1C2=C(SC1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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